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Abstract
Urotensin II (U-II), a cyclic peptide, is the endogenous ligand for the G protein-coupled receptor

GPR14, now commonly known as the Urotensin II receptor (UTR). The human isoform, a

potent 11-amino acid peptide, is recognized as one of the most powerful mammalian

vasoconstrictors identified to date.[1] Its involvement in a wide array of physiological and

pathophysiological processes, particularly within the cardiovascular system, has made it a

significant target for therapeutic intervention. This technical guide provides a comprehensive

overview of Urotensin II (114-124), human TFA, including its chemical properties, biological

functions, and the signaling pathways it modulates. Detailed experimental protocols for key

assays and structured quantitative data are presented to facilitate further research and drug

development efforts in this field.

Core Concepts
Urotensin II (114-124), human TFA, is the trifluoroacetate salt of the 11-amino acid active

fragment of human Urotensin II. It is a potent agonist of the Urotensin II receptor (UTR), a G

protein-coupled receptor primarily coupled to Gαq/11.[2][3] Activation of UTR by U-II initiates a

cascade of intracellular signaling events, leading to a variety of cellular responses, most

notably potent vasoconstriction.[2][4][5]
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Property Value Reference

Molecular Formula C66H86F3N13O20S2 [2][6]

Molecular Weight 1502.59 g/mol [2]

CAS Number 251293-28-4 (free base) [2]

Appearance Solid powder [2]

Purity >98% [7]

Solubility Soluble in water (~100 mg/mL) [2]

Storage
Store at -20°C, protected from

light and moisture.
[8]

Biological Activity and Signaling Pathways
Urotensin II exerts its biological effects through the UTR, which is expressed in various tissues,

with particularly high levels in cardiovascular tissues.[1]

Quantitative Data: Potency and Affinity
The potency and affinity of human Urotensin II have been characterized in various in vitro

assays.
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Assay Type
Cell
Line/Tissue

Parameter Value Reference

Receptor Binding
Recombinant

human GPR14
EC50 0.1 nM [8]

Calcium

Mobilization

HEK-293 cells

expressing

human GPR14

EC50 0.62 ± 0.17 nM [2][4][5]

Calcium

Mobilization

HEK293 cells

stably expressing

human UT

receptor

EC50 4.15 ± 1.06 nM [5]

Vasoconstriction
Isolated rat

thoracic aorta
EC50 3.5 ± 1.1 nM [5]

Vasoconstriction
Isolated human

arteries
pD2 9.3 - 10.1 [9]

Vasodilation
Isolated human

arteries
pIC50 10.3 - 10.4 [9]

Signaling Pathways
The primary signaling pathway activated by U-II involves the Gαq/11 subunit, leading to the

activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C

(PKC).

Downstream of this primary pathway, U-II has been shown to activate other significant signaling

cascades, including the RhoA/Rho kinase (ROCK) pathway and various Mitogen-Activated

Protein Kinases (MAPKs) such as ERK1/2 and p38.[10][11] These pathways are implicated in

the diverse physiological and pathological effects of U-II, including cell proliferation,

hypertrophy, and inflammation.[10][12]
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Figure 1: Urotensin II primary signaling pathway via Gαq/11.
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Figure 2: Downstream RhoA/ROCK and MAPK signaling pathways.
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Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of

Urotensin II (114-124), human TFA.

Radioligand Binding Assay
This protocol is adapted from a competitive binding assay using [¹²⁵I]-hU-II.[8]

Prepare cell membranes
expressing UTR

Incubate membranes with
0.2 nM [¹²⁵I]-hU-II and

varying concentrations of
unlabeled U-II (10⁻¹² to 10⁻⁵ M)

Separate bound and free radioligand
by rapid filtration through

GF/C filters

Wash filters with ice-cold
binding buffer

Measure radioactivity of filters
using a gamma counter

Analyze data to determine
IC₅₀ and Ki values
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Figure 3: Workflow for a radioligand binding assay.
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Materials:

Cell membranes expressing the human Urotensin II receptor.

[¹²⁵I]-hU-II (radioligand).

Urotensin II (114-124), human TFA (unlabeled competitor).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold binding buffer.

GF/C glass fiber filters.

Filtration apparatus.

Gamma counter.

Procedure:

Prepare cell membranes from cells overexpressing the human UTR. Determine protein

concentration using a standard protein assay.

In a 96-well plate, add 150 µL of cell membrane suspension (adjust protein concentration for

optimal signal).

Add 50 µL of unlabeled Urotensin II at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or buffer

for total binding. For non-specific binding, use a high concentration of unlabeled U-II (e.g., 1

µM).

Add 50 µL of [¹²⁵I]-hU-II to a final concentration of approximately 0.2 nM.

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3%

polyethyleneimine (PEI).

Wash the filters four times with ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a gamma counter.

Calculate specific binding by subtracting non-specific binding from total binding. Analyze the

data using non-linear regression to determine the IC₅₀, which can then be converted to a Ki

value.

Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization using the

fluorescent indicator Fura-2 AM.[1][13]

Materials:

HEK-293 cells stably expressing the human UTR.

Fura-2 AM.

Pluronic F-127.

Probenecid (optional).

Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.3.

Urotensin II (114-124), human TFA.

Fluorescence plate reader or microscope capable of ratiometric measurement (excitation at

340/380 nm, emission at ~505 nm).

Procedure:

Seed HEK-293-UTR cells in a 96-well black-walled, clear-bottom plate and culture overnight.

Prepare the Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to make a stock

solution. Dilute the stock solution in assay buffer containing Pluronic F-127 (typically 0.02%)

to the final desired concentration (e.g., 2-5 µM). Probenecid can be added to prevent dye

leakage.

Remove the culture medium from the cells and wash once with assay buffer.
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Add 100 µL of the Fura-2 AM loading solution to each well and incubate at 37°C for 60

minutes in the dark.

Wash the cells twice with assay buffer to remove extracellular dye.

Add 100 µL of assay buffer to each well.

Measure the baseline fluorescence ratio (F340/F380) using a fluorescence plate reader.

Add varying concentrations of Urotensin II (114-124), human TFA to the wells.

Immediately begin recording the fluorescence ratio over time to measure the change in

intracellular calcium concentration.

Determine the EC₅₀ value by plotting the peak change in fluorescence ratio against the

logarithm of the Urotensin II concentration.

In Vitro Vasoconstriction Assay
This protocol outlines a method for assessing the vasoconstrictor activity of Urotensin II in

isolated arterial rings.[5][14][15]

Materials:

Isolated arteries (e.g., rat thoracic aorta, human mesenteric artery).

Krebs-Henseleit solution (physiological salt solution).

Wire myograph system.

Urotensin II (114-124), human TFA.

Norepinephrine or KCl for viability testing.

Procedure:

Isolate the desired artery and place it in ice-cold Krebs-Henseleit solution.
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Carefully clean the artery of surrounding connective and adipose tissue and cut it into 2-3

mm rings.

Mount the arterial rings on the wires of a wire myograph system in a chamber filled with

Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined for

the specific vessel type).

Test the viability of the arterial rings by contracting them with a high concentration of KCl

(e.g., 60 mM) or a standard agonist like norepinephrine.

After washing and returning to baseline tension, add cumulative concentrations of Urotensin
II (114-124), human TFA to the chamber.

Record the isometric tension developed in response to each concentration.

Construct a concentration-response curve and calculate the EC₅₀ and maximum contraction

(Emax).

Western Blotting for Signaling Pathway Analysis
This protocol provides a general method for analyzing the phosphorylation of key signaling

proteins like ERK1/2, Akt, and PKC in response to Urotensin II.[3][7][12]

Materials:

Cultured cells responsive to Urotensin II (e.g., vascular smooth muscle cells,

cardiomyocytes).

Urotensin II (114-124), human TFA.

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-

total-Akt, anti-phospho-PKC, anti-total-PKC).

HRP-conjugated secondary antibodies.
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SDS-PAGE equipment and reagents.

Western blotting transfer system.

Chemiluminescent substrate.

Imaging system.

Procedure:

Culture cells to ~80% confluency and serum-starve overnight if necessary.

Treat the cells with Urotensin II (114-124), human TFA at the desired concentration and for

various time points.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

To normalize the data, strip the membrane and re-probe with an antibody against the total

form of the protein (e.g., anti-total-ERK1/2).
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Conclusion
Urotensin II (114-124), human TFA is a critical tool for investigating the complex biology of the

urotensinergic system. Its potent and diverse effects, particularly in the cardiovascular system,

underscore the therapeutic potential of targeting the Urotensin II receptor. This technical guide

provides a foundational resource for researchers, offering detailed protocols and consolidated

data to support ongoing and future studies aimed at elucidating the roles of Urotensin II in

health and disease and developing novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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